3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol
Description
Nuclear Magnetic Resonance (NMR)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OH (tertiary alcohol) | 1.0–1.5 | Broad singlet | 1H |
| CH₂OH (propan-1-ol chain) | 3.5–3.8 | Singlet | 2H |
| C(CH₃)₂ (2,2-dimethyl) | 1.0–1.2 | Singlet | 9H |
| Phenyl protons (meta-F) | 6.5–7.5 | Multiplet | 4H |
Inferred from analogous compounds (e.g., 1-(4-fluorophenyl)-2,2-dimethylpropan-1-ol in source ).
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O-H (alcohol) | 3300–3500 | Broad stretch |
| C-F (aromatic) | 1100–1300 | Stretching vibrations |
| C=C (aromatic ring) | 1450–1600 | Ring vibrations |
Mass Spectrometry (MS)
| Fragment | m/z | Relative Abundance |
|---|---|---|
| Molecular ion (C₁₁H₁₅F O⁺) | 182.11 | 100% |
| Loss of H₂O | 164.10 | 25% |
| Fragmentation of phenyl ring | 77–93 | 15–30% |
Data extrapolated from molecular formula and fragmentation patterns of fluorinated alcohols.
Comparative Analysis of Tautomeric Forms
This compound does not exhibit tautomerism , as the tertiary alcohol lacks the necessary conjugation for keto-enol equilibria. Unlike secondary or primary alcohols, which may form enol tautomers under specific conditions, the steric hindrance from the 2,2-dimethyl groups and the absence of adjacent acidic protons preclude such isomerism.
Structural and Functional Insights
The fluorine atom at the meta position of the phenyl ring enhances electrophilicity and lipophilicity , influencing reactivity in synthetic applications. The tertiary alcohol’s steric environment may modulate hydrogen-bonding capacity, affecting solubility and intermolecular interactions. Further experimental studies are required to validate these properties and explore potential biological or catalytic roles.
Properties
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLUSMWXNKEBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol is a tertiary alcohol with a unique molecular structure that has garnered attention for its potential biological activities. The presence of a fluorine atom in the para position of the phenyl ring is significant as it can influence the compound's lipophilicity, reactivity, and interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15FO
- Molecular Weight : 188.24 g/mol
- Structural Features : The compound features a tertiary alcohol group and a fluorine substituent on the phenyl ring, which may enhance its biological activity through increased lipophilicity and altered electronic properties.
The biological activity of this compound may involve:
- Enzyme Modulation : Interaction with specific enzymes or receptors, potentially altering their activity.
- Binding Affinity : The fluorine atom may enhance binding affinity to biological targets, influencing pharmacodynamics.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
Anticancer Potential
Research suggests that this compound may have anticancer effects. It is hypothesized that it could induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C11H15FO | Fluorine at the para position enhances lipophilicity. |
| 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol | C11H15Cl | Chlorine at the para position; alters reactivity. |
| 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol | C11H15ClF | Contains both chlorine and fluorine; potential for diverse interactions. |
Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Modulation | Altered enzyme activity |
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.
- Anticancer Research : In vitro experiments demonstrated that treatment with this compound led to reduced viability in several cancer cell lines. Mechanistic studies revealed activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Development
Recent studies have highlighted the potential of 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol as a scaffold in the synthesis of antidepressant compounds. The compound's structural features allow it to be modified into various analogs that exhibit selective serotonin reuptake inhibitor (SSRI) properties. For instance, related compounds have demonstrated efficacy in targeting serotonin pathways, which are crucial for mood regulation .
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it suitable for creating derivatives with enhanced pharmacological profiles. For example, metal-catalyzed reactions involving this compound have been explored to yield new antidepressants with improved yields and selectivity .
Organic Synthesis Applications
Catalytic Reactions
In organic synthesis, this compound has been utilized in catalytic reactions to produce complex organic molecules. Its role as a benzylic alcohol allows for oxidation reactions that can lead to the formation of ketones or aldehydes, which are valuable intermediates in synthetic chemistry .
Case Study: Oxidation Reactions
A notable case study involved the oxidation of similar benzylic alcohols using photochemical methods, resulting in high yields of desired products. This method showcases the versatility of alcohols like this compound in generating useful synthetic intermediates .
Antimicrobial and Antiviral Research
Emerging research suggests that derivatives of this compound may possess antimicrobial and antiviral properties. Compounds synthesized from this scaffold have shown activity against various pathogens, indicating potential applications in treating infections .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol with five analogs, highlighting substituents, physical properties, and applications:
Key Structural and Functional Insights
Fluorinated vs. Non-Fluorinated Analogs The 3-fluorophenyl group enhances polarity and metabolic stability compared to non-fluorinated analogs like 2,2-dimethyl-3-(3-tolyl)propan-1-ol. Fluorine’s electron-withdrawing effect increases resistance to oxidative degradation, a critical factor in drug design . In contrast, the diethylamino analog demonstrates basicity (pKa ~15.02) due to its amine group, enabling applications in pH-sensitive formulations .
Brominated Derivatives Brominated compounds (e.g., 3-((2-Amino-5-bromophenyl)amino)-2,2-dimethylpropan-1-ol) serve as intermediates for cross-coupling reactions. The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig amination, enabling access to complex heterocycles like benzimidazoles .
Aryl Ethers Phenoxy-substituted derivatives (e.g., 3-(2-bromo-4-methylphenoxy)-2,2-dimethylpropan-1-ol) are key precursors in catalytic arylation. Their ether linkages enhance thermal stability, making them suitable for continuous flow synthesis systems .
This contrasts with fluorinated analogs, which are less studied in regulatory contexts but may require similar evaluations .
Preparation Methods
Friedel–Crafts Acylation Followed by Reduction
One of the established routes involves the Friedel–Crafts acylation of fluorophenyl derivatives with acid chlorides derived from 2,2-dimethylpropanoic acid derivatives, followed by reduction of the resulting ketone to the corresponding alcohol.
Step 1: Synthesis of Acid Chloride
Starting from 2,2-dimethylpropanoic acid, the acid is converted to its acid chloride using reagents like oxalyl chloride or thionyl chloride under mild conditions.Step 2: Friedel–Crafts Acylation
The acid chloride is reacted with 3-fluorobenzene or a suitable fluorophenyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride or Et2AlCl at low temperatures (0 °C to room temperature). This affords 3-(3-fluorophenyl)-2,2-dimethylpropan-1-one.Step 3: Reduction to Alcohol
The ketone intermediate is reduced to the target alcohol using hydride reagents such as diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4), typically at low temperature to control selectivity.
This method is supported by procedures reported for analogous compounds where 2,2-dimethyl-1-(1-methyl-1H-indole-3-yl)propan-1-one was synthesized via Et2AlCl-mediated Friedel–Crafts acylation and subsequently purified by silica gel chromatography.
Transition Metal-Catalyzed C-H Alkylation
Recent advances have demonstrated the use of transition metal catalysis (e.g., rhodium or iron catalysts) to achieve regioselective C-H alkylation on aromatic systems bearing fluorine substituents.
Catalysts and Conditions :
Rhodium catalysts such as (Cp*RhCl2)2 combined with silver salts (AgSbF6) and copper acetate have been used to catalyze the coupling of fluorophenyl derivatives with alkylating agents under controlled temperature (around 100 °C) for extended periods (up to 24 hours).Mechanism :
The process involves activation of the aromatic C-H bond adjacent to the fluorine substituent, followed by alkylation with 2,2-dimethylpropan-1-one derivatives, leading to the formation of the ketone intermediate which can be subsequently reduced to the alcohol.Advantages :
This method offers regioselectivity and functional group tolerance, allowing the direct functionalization of fluorophenyl rings without pre-functionalization steps.
Nucleophilic Addition to Fluorophenyl Ketones
An alternative approach involves the nucleophilic addition of organometallic reagents to fluorophenyl-substituted ketones.
Preparation of Fluorophenyl Ketone :
The ketone precursor, 3-(3-fluorophenyl)-2,2-dimethylpropan-1-one, is prepared as described above.Reduction or Nucleophilic Addition :
The ketone is then subjected to nucleophilic addition using hydride sources or organometallic reagents (e.g., Grignard reagents or organolithiums) to yield the corresponding alcohol.Purification :
The crude product is purified by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
This approach is consistent with general organic synthesis protocols for fluorinated aromatic alcohols.
Data Table Summarizing Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Friedel–Crafts Acylation + Reduction | Acid chloride (from 2,2-dimethylpropanoic acid), Et2AlCl, DIBAL-H | 0 °C to RT; hydride reduction at low temp | 60–90 | Classical method; requires careful temperature control |
| Transition Metal-Catalyzed C-H Alkylation | (Cp*RhCl2)2, AgSbF6, Cu(OAc)2·H2O | 100 °C, 24 h | 60–70 | Regioselective; direct functionalization |
| Nucleophilic Addition to Ketone | Hydride reagents (LiAlH4, NaBH4) or organometallics | Room temperature to reflux | 70–85 | Versatile; allows functional group modifications |
Research Findings and Notes
The Friedel–Crafts acylation approach is well-documented and provides a robust route to the ketone intermediate, which is a key precursor for the target alcohol.
Transition metal-catalyzed C-H functionalization methods represent modern synthetic strategies that reduce the number of steps and improve regioselectivity, although they may require specialized catalysts and longer reaction times.
Reduction of the ketone intermediate to the alcohol is typically achieved with hydride reagents, with DIBAL-H offering controlled reduction to the primary alcohol without over-reduction or side reactions.
Purification is commonly performed by silica gel chromatography using petroleum ether and ethyl acetate mixtures, ensuring high purity of the final product.
The presence of the fluorine substituent influences the reactivity and regioselectivity of the aromatic ring, necessitating optimized conditions for each synthetic step.
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol?
The synthesis typically involves the reduction of a ketone precursor, such as 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-one. A two-step approach is often employed:
- Step 1 : Friedel-Crafts alkylation of fluorobenzene with 2,2-dimethylpropanoyl chloride to form the ketone intermediate.
- Step 2 : Reduction of the ketone using sodium borohydride (NaBH₄) in ethanol or catalytic hydrogenation with Pd/C under H₂ pressure . Example Reaction Conditions:
| Step | Reagent/Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | AlCl₃ | DCM | 0–5°C | ~65–70% |
| 2 | NaBH₄ | EtOH | RT | ~80–85% |
Q. How can the purity of this compound be validated in a research setting?
Use a combination of chromatographic and spectroscopic methods:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; compare retention time against a certified standard.
- NMR : Analyze and spectra for characteristic peaks (e.g., hydroxyl proton at δ 1.5–2.0 ppm, fluorophenyl aromatic signals at δ 6.8–7.3 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 196.2 (calculated for C₁₁H₁₄FO).
Q. What safety precautions are critical when handling this compound?
While specific toxicity data for this compound is limited, structurally similar fluorinated alcohols (e.g., 1-(4-Fluoro-3,5-dimethylphenyl)-2-methylpropan-1-ol) may cause skin/eye irritation (H315, H319). Recommended precautions:
- Use PPE (gloves, goggles) in a fume hood.
- Store in a cool, dry place away from oxidizers.
- Follow GHS protocols for waste disposal .
Advanced Research Questions
Q. How can contradictory NMR data for this compound be resolved?
Discrepancies in splitting patterns or chemical shifts often arise from:
- Solvent effects : Deuterochloroform (CDCl₃) vs. deuterated DMSO (DMSO-d₆) can shift hydroxyl proton signals.
- Dynamic exchange : Hydroxyl protons may exhibit broadening due to hydrogen bonding. Use - COSY or -HSQC to confirm assignments.
- Impurity interference : Run 2D NMR (e.g., NOESY) to distinguish minor contaminants .
Q. What experimental design considerations are essential for optimizing catalytic hydrogenation of the ketone precursor?
Key factors include:
- Catalyst selection : Pd/C vs. Raney Ni; Pd/C offers higher selectivity for aromatic fluorinated substrates.
- Pressure and temperature : Moderate H₂ pressure (3–5 atm) and 40–60°C minimize side reactions (e.g., dehalogenation).
- Solvent polarity : Use methanol or THF to enhance substrate solubility. Example Optimization Table:
| Catalyst | Solvent | H₂ Pressure (atm) | Yield (%) |
|---|---|---|---|
| Pd/C | MeOH | 3 | 88 |
| Raney Ni | THF | 5 | 72 |
Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing fluorine atom at the meta position:
- Deactivates the aromatic ring , reducing susceptibility to electrophilic attack.
- Directs substituents to the para position in further functionalization reactions. Computational studies (DFT) suggest a Hammett σₘ value of +0.34, indicating moderate electron withdrawal .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
Variations may stem from:
- Polymorphism : Recrystallize from different solvents (e.g., hexane vs. ethyl acetate).
- Purity : Use DSC (Differential Scanning Calorimetry) to verify thermal behavior.
- Moisture sensitivity : Store samples in a desiccator to prevent hydrate formation .
Methodological Guidance
Q. What strategies improve yield in large-scale synthesis?
- Continuous flow chemistry : Enhances mixing and heat transfer for Friedel-Crafts steps.
- In situ monitoring : Use FTIR or Raman spectroscopy to track ketone reduction in real time.
- Workup optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes product loss .
Research Applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
